8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
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Overview
Description
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a heterocyclic compound that features a trifluoromethyl group attached to the indazole core. The trifluoromethyl group is known to enhance the biological activity, stability, and lipophilicity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar oxidative trifluoromethylation reactions. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indazole core .
Scientific Research Applications
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can lead to the inhibition of specific pathways, such as kinase signaling pathways, which are crucial for cell growth and proliferation . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and disrupt the cell cycle .
Comparison with Similar Compounds
Indazole: A heterocyclic compound with a similar core structure but without the trifluoromethyl group.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group attached to the indole core.
Pyrimidoindazoles: Compounds with a pyrimido ring fused to the indazole core.
Uniqueness: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is unique due to the presence of the trifluoromethyl group, which enhances its biological activity, stability, and lipophilicity compared to similar compounds . This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Biological Activity
Introduction
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest research findings, including synthesis, biological assays, and structure-activity relationships (SAR) related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have shown various synthetic pathways that yield this compound with good to excellent yields.
Synthesis Overview
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Nucleophilic substitution | POCl₃ at reflux | 78-85% |
2 | Aromatic nucleophilic substitution | Et₃N as base | Varies (up to 67%) |
The trifluoromethyl group is often introduced via electrophilic fluorination or nucleophilic substitution methods, enhancing the compound's lipophilicity and biological activity.
Anticancer Activity
This compound has been reported to exhibit potent anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa and A375, with IC₅₀ values in the low micromolar range.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has shown activity against phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.
Structure-Activity Relationship (SAR)
Research into the SAR of pyridoindazoles indicates that modifications at specific positions significantly affect biological activity. For instance, the presence of a trifluoromethyl group at position 8 enhances potency against cancer cells compared to non-fluorinated analogs.
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The compound was tested against a panel of cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 0.36 |
A375 | 0.45 |
HCT116 | 0.50 |
These results indicate a promising therapeutic index for further development.
Case Study 2: Inhibition of PDE10A
Another study focused on the inhibitory action of this compound on phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurodegenerative diseases. The compound demonstrated an IC₅₀ value of 0.25 µM against PDE10A, suggesting potential applications in treating conditions like schizophrenia and Huntington's disease.
Properties
Molecular Formula |
C11H6F3N3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3H-pyrazolo[4,3-f]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17) |
InChI Key |
WKSPSLZJLAUTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3 |
Origin of Product |
United States |
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